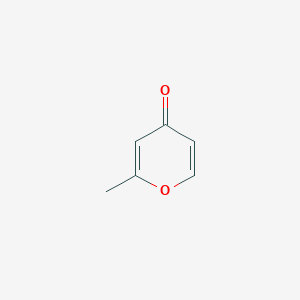

2-Methyl-4H-pyran-4-one

描述

Contextualization within the Pyranone Chemical Class

Pyrones are a class of heterocyclic compounds characterized by a six-membered ring containing one oxygen atom and a carbonyl functional group. ontosight.ai They exist as two primary isomers: 2-pyrone (α-pyrone) and 4-pyrone (γ-pyrone). ontosight.ai 2-Methyl-4H-pyran-4-one belongs to the latter class, the 4-pyrones, which are structurally defined as ether-ketones. ontosight.ainih.gov

The 4-pyrone core is a structural motif present in a variety of natural products, including well-known compounds such as kojic acid and maltol. ontosight.ai The parent compound, 4H-pyran, was first isolated and characterized in 1962. nih.gov Derivatives of 4H-pyran-4-one are noted for their broad spectrum of biological activities, which has made them a focal point in pharmaceutical and medicinal chemistry research. nih.govresearchgate.net The versatility of the pyranone scaffold allows for chemical modifications that can lead to compounds with enhanced bioactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-methylpyran-4-one nih.gov |

| Synonyms | 2-methyl-4-pyrone nih.gov |

| Molecular Formula | C₆H₆O₂ nih.gov |

| Molar Mass | 110.11 g/mol nih.gov |

| CAS Number | 5848-33-9 nih.gov |

Historical Trajectories and Early Chemical Investigations

While the parent compound 4H-pyran was identified in the early 1960s, a specific synthesis for this compound was not reported until 1967. nih.govacs.org In a notable publication, Linneaus C. Dorman of The Dow Chemical Company detailed a convenient four-step total synthesis of the compound starting from acetylacetone (B45752). acs.org The paper noted that although this compound had been previously cited in the literature, a method for its synthesis had apparently not been published. acs.org This early work laid the groundwork for future investigations into the reactivity and utility of this specific pyranone derivative, including its conversion to other heterocyclic systems like 6-methyl-4-pyridone-2-carboxylic acid. acs.org

Significance in Organic Synthesis and Medicinal Chemistry Research

The importance of this compound stems from its utility as both a versatile building block in organic synthesis and a core structure in medicinal chemistry.

In organic synthesis , 4-pyrones are recognized as valuable intermediates for constructing more complex molecular architectures. mdpi.comresearchgate.net Modern synthetic methods continue to be developed, highlighting the compound's ongoing relevance. For instance, a 2022 study reported a new synthesis for 2-methyl-pyran-4-one derivatives using a gold(I) catalyst to react acetylketene with terminal alkynes, achieving high yields. researchgate.net Other research has demonstrated that 2-methyl-4-pyrones can be functionalized through enamination to create highly reactive substrates for synthesizing conjugated 4-pyrone structures with interesting photophysical properties. mdpi.com These approaches underscore the role of this compound as a platform for accessing a diverse range of other compounds. mdpi.comresearchgate.net

In the realm of medicinal chemistry , the 4H-pyran scaffold is a constituent in many biologically active molecules. nih.gov Derivatives of this class are known to exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ontosight.ainih.govontosight.ai Research has shown that 4H-pyran derivatives can be effective against Mycobacterium bovis, and related compounds like Tetrahydro-4H-pyran-4-one have demonstrated anti-influenza virus activity. nih.govchemicalbook.com The structural versatility of the pyranone ring allows for the strategic design and synthesis of new derivatives with potentially unique therapeutic profiles, making it a continued area of interest for drug discovery. ontosight.aiontosight.ai

Structure

3D Structure

属性

IUPAC Name |

2-methylpyran-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c1-5-4-6(7)2-3-8-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQOJWZRPLXJDPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455273 | |

| Record name | 2-METHYL-4H-PYRAN-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5848-33-9 | |

| Record name | 2-METHYL-4H-PYRAN-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 4h Pyran 4 One

Established Synthetic Pathways to 2-Methyl-4H-pyran-4-one Scaffolds

The construction of the this compound ring system can be achieved through various synthetic routes, including classical cyclization methods and modern catalytic strategies.

A convenient and well-established total synthesis of this compound begins with acetylacetone (B45752). acs.org This multi-step process involves the protection of one carbonyl group, followed by acylation and subsequent acid-catalyzed cyclization to form the pyranone ring.

The synthesis pathway is outlined as follows:

Ketal Formation : One of the keto groups of acetylacetone is protected by reacting it with ethylene (B1197577) glycol to form 2-methyl-2-acetonyl-1,3-dioxolane. acs.org

Acylation : The resulting intermediate is then acylated using diethyl oxalate (B1200264) in the presence of a base like sodium methoxide. acs.org

Cyclization and Decarboxylation : The acylated product undergoes cyclization upon treatment with acid. The final step involves hydrolysis and decarboxylation to yield this compound. acs.org

Another approach involves the multicomponent reaction of aldehydes, malononitrile (B47326), and 1,3-dicarbonyl compounds, which can be catalyzed by various agents to produce substituted 4H-pyran derivatives. nih.govnih.gov These reactions often proceed through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization. nih.gov

| Step | Reactants | Reagents | Product |

| 1 | Acetylacetone, Ethylene Glycol | Acid catalyst | 2-Methyl-2-acetonyl-1,3-dioxolane acs.org |

| 2 | 2-Methyl-2-acetonyl-1,3-dioxolane | Diethyl oxalate, Sodium methoxide | Acylated dioxolane intermediate acs.org |

| 3 | Acylated intermediate | Hydrochloric acid | This compound acs.org |

Modern synthetic methods have employed gold catalysis to efficiently construct pyranone rings. A notable strategy involves the reaction of acetylketene with terminal acetylenes, catalyzed by a gold(I) complex. researchgate.net Acetylketene is typically generated in situ by heating 2,2,6-trimethyl-4H-1,3-dioxin-4-one. researchgate.netresearchgate.net

The gold(I) catalyst, such as IPrAuCl (1,3-Bis(2,6-diisopropylphenyl-imidazol-2-ylidene)gold(I) chloride), significantly enhances the reaction yield. researchgate.net For instance, the reaction between 2,2,6-trimethyl-4H-1,3-dioxin-4-one and phenylacetylene (B144264) in the presence of the IPrAuCl catalyst can achieve a yield as high as 95%, whereas the uncatalyzed reaction shows very low conversion. researchgate.net This method represents a highly efficient route to various 2,6-disubstituted-4H-pyran-4-ones. researchgate.netacs.orgnih.gov The reaction is believed to proceed via a [4+2] cycloaddition mechanism. researchgate.net

| Catalyst | Reactant 1 | Reactant 2 | Yield |

| None | 2,2,6-trimethyl-4H-1,3-dioxin-4-one | Phenylacetylene | Low researchgate.net |

| IPrAuCl | 2,2,6-trimethyl-4H-1,3-dioxin-4-one | Phenylacetylene | 95% researchgate.net |

The methyl group at the C2 position of this compound is sufficiently acidic to be deprotonated. Metalation can be achieved using a strong base like sodium amide in liquid ammonia. oup.com The resulting carbanion is a versatile nucleophile that can react with a variety of electrophiles.

This metalated intermediate readily reacts with:

Alkyl and Aralkyl Halides : These reactions lead to the formation of 2-alkylated or 2-aralkylated 4H-pyran-4-ones. oup.com

Carbonyl Compounds : Reaction with aldehydes or ketones results in condensation products. oup.com

Interestingly, self-condensation of this compound can also occur under these conditions, leading to the formation of a γ-pyrone dimer. oup.com

Functionalization and Derivatization Strategies

Once the this compound scaffold is formed, it can be further modified to introduce diverse functionalities.

The active methyl group of this compound is a prime site for functionalization. A straightforward approach involves an enamination reaction using N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). nih.gov This reaction converts the methyl group into a (dimethylamino)vinyl group, yielding compounds like 2-(2-(dimethylamino)vinyl)-4H-pyran-4-ones. nih.gov

These enamino-pyrones are highly reactive intermediates. The dimethylamino group can act as a good leaving group in subsequent substitution reactions. For example, it can be displaced by C-nucleophiles, such as 2-methylindole, under acidic conditions to form indolyl-substituted 4-pyrones. nih.gov This strategy allows for the construction of complex conjugated pyrone systems. nih.gov

The carbonyl group at the C4 position of the pyranone ring is an electrophilic center susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org This reaction involves the addition of a nucleophile to the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org

While simple nucleophilic addition can occur, more complex transformations often follow. For instance, reactions with nitrogen nucleophiles like 2,4-dinitrophenylhydrazine (B122626) result in an addition-elimination (or condensation) reaction. chemguide.co.uk The initial nucleophilic addition is followed by the elimination of a water molecule to form a 2,4-dinitrophenylhydrazone, which is a characteristic derivative used for the identification of carbonyl compounds. chemguide.co.uk

Furthermore, enamino-substituted pyrones, derived from this compound, can undergo 1,6-conjugate addition reactions, where a nucleophile attacks the vinyl system conjugated to the pyrone ring. nih.gov This reactivity highlights the dual nature of the functionalized pyrone, which contains multiple electrophilic sites. The reaction of 2-amino-4H-pyran derivatives with orthoformates can also lead to the formation of Schiff bases via a condensation reaction. nih.gov

Mannich Reaction Applications in Pyranone Derivatization

The Mannich reaction is a powerful three-component organic reaction for the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org This reaction involves the condensation of a compound with an active hydrogen (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine, resulting in a β-amino-carbonyl compound known as a Mannich base. wikipedia.orgorganic-chemistry.org The mechanism commences with the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile for the enol form of the carbonyl compound. wikipedia.orgorganicchemistrytutor.com

While direct examples involving this compound are not extensively documented in the provided literature, the principles of the reaction are readily applicable to its structure. The methyl group at the C2 position, activated by the pyranone ring's carbonyl group, provides an acidic proton suitable for this transformation. Analogous reactions have been successfully applied to similar heterocyclic systems, such as the modification of 2-methyl-quinolin-4(1H)-ones to create novel antibacterial agents. plos.org

In a hypothetical application to this compound, the reaction would proceed as follows:

Formation of an Eschenmoser's salt precursor or a similar iminium ion from a secondary amine (e.g., dimethylamine) and formaldehyde.

The this compound, under appropriate conditions, would enolize or be deprotonated at the methyl group.

The nucleophilic attack from the enolized methyl group onto the iminium ion would yield the corresponding aminomethylated pyranone derivative.

This derivatization provides a pathway to introduce amine functionalities, which can serve as handles for further synthetic modifications or as a basis for developing compounds with potential biological activities.

Design and Synthesis of Conjugated Pyranone Derivatives

Extending the conjugation of the pyranone system is a key strategy for developing novel fluorophores and materials with specific photophysical properties. A direct and effective method for achieving this involves the enamination of 2-methyl-4-pyrones. mdpi.com

A straightforward approach utilizes the reaction of a 2-methyl-4-pyrone, such as 2,6-dimethyl-4-pyrone (a close analog of the target compound), with N,N-dimethylformamide dimethyl acetal (DMF-DMA). mdpi.com This reaction creates a highly reactive 2-(2-(dimethylamino)vinyl)-4-pyrone intermediate. mdpi.com This enamine derivative is a versatile building block that can undergo further transformations, such as 1,6-conjugate addition or 1,3-dipolar cycloaddition, to introduce new functional groups and extend the π-system. mdpi.com These reactions proceed with high chemoselectivity, preserving the pyranone ring structure. mdpi.com The resulting conjugated structures have demonstrated valuable photophysical properties, including large Stokes shifts (up to 204 nm) and good quantum yields (up to 28%). mdpi.com

Table 1: Synthesis of (E)-2-(2-(Dimethylamino)vinyl)-6-methyl-4H-pyran-4-one

| Reactants | Reagents | Conditions | Product | Yield | Reference |

|---|

Advanced Catalytic Approaches in 4H-Pyran-4-one Synthesis

Modern synthetic chemistry emphasizes the development of efficient, environmentally benign, and cost-effective catalytic methods. The synthesis of the 4H-pyran-4-one scaffold has benefited significantly from such advancements, particularly through multicomponent reactions and the application of novel catalytic systems.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a final product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. mjbas.com The synthesis of the 4H-pyran ring system is frequently achieved via a one-pot, three-component condensation of an aldehyde, an active methylene (B1212753) compound (e.g., malononitrile), and a 1,3-dicarbonyl compound (e.g., a β-ketoester). nih.govnih.gov This approach has been refined through the use of various catalysts that improve reaction rates and yields under mild conditions. mjbas.combenthamdirect.comresearchgate.net

These reactions offer numerous advantages, including simple procedures, shorter reaction times, and often the use of greener solvents. mjbas.com The mechanism typically involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 1,3-dicarbonyl compound and subsequent cyclization to form the 4H-pyran ring. nih.gov

Table 2: Catalysts in Multicomponent Synthesis of 4H-Pyran Derivatives

| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Neodymium(III) oxide (Nd₂O₃) | Aromatic aldehyde, β-ketoester/β-diketone | Not specified | 45 min | up to 93% | mjbas.com |

| N-Methylmorpholine (NMM) | Aldehyde, malononitrile, 1,3-diketone | Ethanol | Room Temp. | High | nih.gov |

| Zinc(II)-modified 4 Å molecular sieves | Aromatic aldehyde, malononitrile, dicarbonyl compound | Ethanol | Not specified | Excellent | researchgate.net |

Bionanocatalyst Applications

The drive towards sustainable chemistry has spurred the development and use of bionanocatalysts, which combine the high efficiency of nanocatalysis with the environmental benefits of biological materials.

One notable example is the use of zinc oxide nanoparticles (ZnO NPs) biosynthesized using Ficus carica (fig) leaf extract. orgchemres.org These ZnO NPs serve as an effective, environmentally friendly catalyst for the synthesis of 4H-pyrans from the reaction of α,α′-bis(substituted benzylidene) cycloalkanones and malononitrile under solvent-free conditions. orgchemres.org The use of a plant extract for nanoparticle synthesis avoids harsh chemicals, and the catalyst itself is readily available and efficient. orgchemres.org

Another green approach employs sodium alginate (SA), a naturally occurring biopolymer extracted from the brown seaweed Sargassum muticum, as an organocatalyst. nih.gov This biodegradable polysaccharide effectively catalyzes the one-pot synthesis of 2-amino-3-cyano-4H-pyran derivatives in water at room temperature. nih.gov The catalyst can be easily separated from the reaction mixture and reused for several cycles without a significant drop in its catalytic activity, highlighting its sustainability. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Formaldehyde |

| Dimethylamine |

| 2-methyl-quinolin-4(1H)-one |

| 2,6-dimethyl-4H-pyran-4-one |

| N,N-dimethylformamide dimethyl acetal (DMF-DMA) |

| (E)-2-(2-(Dimethylamino)vinyl)-6-methyl-4H-pyran-4-one |

| N-methylimidazole |

| Malononitrile |

| Neodymium(III) oxide |

| N-Methylmorpholine |

| Zinc oxide |

| Sodium alginate |

Spectroscopic and Structural Elucidation of 2 Methyl 4h Pyran 4 One and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Investigations

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups in 2-Methyl-4H-pyran-4-one and its derivatives. The analysis of the infrared spectrum reveals distinct absorption bands corresponding to specific vibrational modes of the molecule.

In the case of this compound derivatives, the FT-IR spectra typically exhibit strong absorption bands for the C=O (carbonyl) and C=C (alkene) stretching vibrations within the pyranone ring. For instance, studies on various 4H-pyran derivatives have shown characteristic stretching absorption bands for the C=O group in the frequency range of 1724–1689 cm⁻¹. nih.gov Additionally, the spectra of some derivatives display bands for -NH2 and C≡N groups when these functionalities are present. nih.gov

The FT-IR spectrum of the parent compound, 4H-pyran-4-one, shows characteristic absorption bands that serve as a reference for its substituted derivatives. chemicalbook.com Similarly, the spectra of related compounds like 4-methoxy-4-methyl-2-pentanone (B89442) have been analyzed to understand the vibrational modes. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for 4H-Pyran Derivatives

| Functional Group | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| C=O | 1724–1689 | nih.gov |

| C≡N | 2203–2188 | nih.gov |

| Asymmetric -NH₂ | 3478–3416 | nih.gov |

| Symmetric -NH₂ | 3349–3197 | nih.gov |

This table is interactive. You can sort and filter the data.

Raman Spectroscopy Studies

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of a molecule arises from the inelastic scattering of monochromatic light. A vibrational mode is considered Raman active if there is a change in the polarizability of the molecule during the vibration. plus.ac.at

For 2,6-dimethyl-4H-pyran-4-one, Raman spectral data is available and contributes to its full spectroscopic characterization. chemicalbook.com The Raman spectra of related molecules like 5-hydroxy-2-methyl-4H-pyran-4-one have also been documented. nih.gov The combination of FT-IR and FT-Raman spectroscopy offers a comprehensive vibrational analysis of these compounds. researchgate.net The magnitude of Raman shifts is independent of the excitation wavelength, providing consistent vibrational information. plus.ac.at

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectrometry

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. The chemical shifts (δ) of the protons in this compound and its derivatives are influenced by the electronic environment of the pyranone ring and the nature of the substituents.

For instance, in 2,6-dimethyl-4H-pyran-4-one, the protons of the methyl groups and the ring protons give rise to characteristic signals in the ¹H NMR spectrum. chemicalbook.com The spectrum of the parent 4H-pyran-4-one shows distinct signals for its ring protons. chemicalbook.com In derivatives such as 3-hydroxy-2-methyl-4H-pyran-4-one, the presence of the hydroxyl group influences the chemical shifts of the neighboring protons. chemicalbook.com The analysis of ¹H NMR spectra of various synthesized 4H-pyran derivatives is a key step in confirming their structures. nih.govacs.org

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Selected 4H-Pyran-4-one Derivatives in CDCl₃

| Compound | H-3 | H-5 | H-6 | Methyl Protons | Other Protons | Reference |

|---|---|---|---|---|---|---|

| 2,6-Dimethyl-4H-pyran-4-one | 6.04 | 6.04 | - | 2.25 | - | chemicalbook.com |

| 3-Hydroxy-2-methyl-4H-pyran-4-one | - | 6.35 | 7.65 | 2.30 | 5.50 (OH) | chemicalbook.com |

This table is interactive. You can sort and filter the data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectrometry

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it.

The ¹³C NMR spectrum of 2,6-dimethyl-4H-pyran-4-one shows signals for the methyl carbons, the ring carbons, and the carbonyl carbon. chemicalbook.com The carbonyl carbon (C-4) typically appears at a downfield chemical shift due to the deshielding effect of the oxygen atom. The chemical shifts of the olefinic carbons (C-3 and C-5) and the carbon bearing the methyl group (C-2 and C-6) are also characteristic. The spectrum of the parent 4H-pyran-4-one provides a baseline for understanding the effect of substituents. chemicalbook.com The structures of newly synthesized 4H-pyran derivatives are routinely confirmed using ¹³C NMR spectroscopy. nih.govacs.org

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for Selected 4H-Pyran-4-one Derivatives

| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Methyl Carbons | Reference |

|---|---|---|---|---|---|---|---|

| 2,6-Dimethyl-4H-pyran-4-one | 162.5 | 112.5 | 182.5 | 112.5 | 162.5 | 20.5 | chemicalbook.com |

| 4H-Pyran-4-one | 155.8 | 115.3 | 179.8 | 115.3 | 155.8 | - | chemicalbook.com |

This table is interactive. You can sort and filter the data.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Techniques

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural details by revealing correlations between nuclei. libretexts.orghuji.ac.il

COSY experiments establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecular structure. This is particularly useful for assigning the signals of the ring protons in complex pyranone derivatives. youtube.com

HSQC experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of proton and carbon signals. mdpi.com For example, an HSQC spectrum would show a cross-peak connecting the signal of a specific proton to the signal of the carbon atom it is attached to. youtube.com

These 2D NMR techniques are invaluable for the complete and accurate structural elucidation of novel this compound derivatives, especially when the 1D spectra are complex or show overlapping signals. mdpi.com

Mass Spectrometry Profiling

Mass spectrometry serves as a critical analytical technique for the identification and structural analysis of this compound and its derivatives. This method provides detailed information on the molecular weight and fragmentation patterns of these compounds, which is instrumental in their characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique extensively used for separating and identifying volatile and semi-volatile compounds in complex mixtures. In the context of this compound and its derivatives, GC-MS finds significant applications in various fields.

GC-MS is highly effective for the analysis of compounds with boiling points below 200°C, a category into which many pyran derivatives fall. imist.ma Its applications are wide-ranging, including academic research for the characterization of newly synthesized compounds, and industrial quality control for analyzing solvents, impurities, and allergens. imist.ma For instance, GC-MS has been employed to identify 4H-pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-, a derivative of this compound, in the ethanolic leaf extract of Tabebuia rosea. researchgate.net In this analysis, the compound was identified by comparing its mass spectrum with the NIST library database. researchgate.net

The technique's ability to separate complex mixtures makes it invaluable in metabolomics and the analysis of natural products. imist.maresearchgate.net For example, a derivative, 2-Furancarboxaldehyde, 5-(hydroxymethyl)-, was identified as a major constituent in a sample at a specific retention time, showcasing the separation capabilities of GC. researchgate.net Furthermore, GC-MS is instrumental in environmental monitoring and forensic toxicology. imist.ma

A specialized application involves the derivatization of compounds to improve their chromatographic behavior and detection. For example, methanol (B129727) in biological samples has been analyzed by derivatizing it with 3,4-dihydro-2H-pyran, followed by SPME-GC/MS analysis. mdpi.com This approach overcomes the challenges associated with the high volatility and low molecular weight of the analyte. mdpi.com

Table 1: Selected Applications of GC-MS in the Analysis of Pyran Derivatives and Related Compounds

| Application Area | Specific Example | Reference |

| Natural Product Analysis | Identification of 4H-pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- in Tabebuia rosea extract. | researchgate.net |

| Academic Research | Characterization of newly synthesized 2-enamino-substituted 4-pyrones. | nih.govmdpi.com |

| Industrial Chemistry | Analysis of impurities in solvents and chemical intermediates. | imist.ma |

| Forensic Science | Derivatization with a pyran compound for methanol analysis in biospecimens. | mdpi.com |

| Metabolomics | Profiling of phytochemicals in plant extracts, including pyran-related structures. | researchgate.net |

The analysis of fragmentation patterns in mass spectrometry is fundamental to elucidating the structure of organic molecules, including this compound. When a molecule is ionized in the mass spectrometer, typically by electron impact (EI), it forms a molecular ion (M+) which can then break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure. chemguide.co.uk

For pyranone structures, the fragmentation is influenced by the pyran ring and its substituents. The molecular ion peak is generally observable, though its intensity can vary. miamioh.edu Key fragmentation pathways often involve cleavages adjacent to the carbonyl group and the oxygen heteroatom.

In the mass spectrum of a related compound, 4H-pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-, the fragmentation pattern was crucial for its identification. researchgate.net The comparison of the obtained mass spectrum with a library database like the National Institute of Standards & Technology (NIST) is a standard procedure for confirming the identity of a known compound. researchgate.netkau.edu.sa

Common fragmentation patterns for ketones, a functional group present in this compound, include α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. miamioh.edu This can lead to the loss of an alkyl radical. The McLafferty rearrangement is another common fragmentation pathway for ketones with sufficiently long alkyl chains, though its applicability to this compound would depend on the specific derivative. miamioh.edu

The stability of the resulting fragment ions plays a significant role in the intensity of the corresponding peaks in the mass spectrum. More stable ions will be more abundant and thus produce taller peaks. chemguide.co.uk For aromatic and heterocyclic compounds like pyranones, the stable ring structure can lead to a relatively intense molecular ion peak. libretexts.org

Table 2: General Fragmentation Patterns in Mass Spectrometry of Organic Compounds

| Functional Group | Common Fragmentation Behavior | Typical Fragment Losses | Reference |

| Ketone | α-cleavage is the primary mode of fragmentation. | Loss of alkyl radicals adjacent to the carbonyl. | miamioh.edu |

| Aromatic | Strong molecular ion peaks due to stable structure. | Fragmentation of side chains. | libretexts.org |

| Ether | Fragmentation tends to occur alpha to the oxygen atom. | Loss of alkyl radicals. | libretexts.org |

| Aldehyde | α-cleavage is a predominant fragmentation mode. | Loss of H (M-1) or CHO (M-29). | miamioh.edu |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to derivatives of 4H-pyran-4-one to elucidate their molecular and crystal structures.

For example, the crystal structure of 5-Hydroxy-2-methyl-4H-pyran-4-one, an isomer of the target compound, has been determined. researchgate.net The study revealed that the heterocyclic ring is not perfectly regular, with distinct C-C, C=C, and C-O bond lengths. researchgate.net The molecules were found to be planar and form dimers through intermolecular O-H···O hydrogen bonds. researchgate.net

In another study on pyran-2-one derivatives, X-ray crystallography confirmed the structure of a synthesized bis-pyrazole, showing it exists in a specific tautomeric form in the solid state. imist.ma This highlights the power of X-ray diffraction in unambiguously establishing molecular connectivity and conformation.

The data obtained from X-ray crystallography includes precise bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's geometry. For instance, in 5-Hydroxy-2-methyl-4H-pyran-4-one, the planarity of the molecule and the details of the hydrogen bonding network were established. researchgate.net

Table 3: Crystallographic Data for 5-Hydroxy-2-methyl-4H-pyran-4-one

| Parameter | Value | Reference |

| Crystal System | Not specified in abstract | researchgate.net |

| Space Group | Not specified in abstract | researchgate.net |

| Key Bond Types | C-C, C=C, C-O | researchgate.net |

| Intermolecular Interactions | O-H···O hydrogen bonds, π-π interactions | researchgate.net |

| Molecular Geometry | Planar molecule | researchgate.net |

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, which is of great importance in fields like pharmaceuticals and materials science. ub.edu Crystal engineering is the rational design of molecular solids with desired properties, often by controlling intermolecular interactions. ub.edu

While specific studies on the polymorphism of this compound are not detailed in the provided search results, the principles of polymorphism and crystal engineering are broadly applicable to this class of compounds. The study of different crystalline forms is crucial as they can differ in properties like melting point, solubility, and stability. researchgate.net

Studies on related compounds demonstrate the importance of this field. For example, two polymorphic forms of 4′-methyl-2,4-dinitrodiphenylamine were identified, one being non-centrosymmetric and the other centrosymmetric. mdpi.com This difference in crystal symmetry can lead to different physical properties, such as non-linear optical behavior. mdpi.com The formation of these polymorphs was governed by the conformational flexibility of a supramolecular synthon. mdpi.com

The formation of different solid forms, such as polymorphs, solvates, hydrates, salts, and co-crystals, is a key strategy for modifying the physicochemical properties of active pharmaceutical ingredients (APIs). ub.edu The choice of crystallization conditions, such as the solvent and temperature, can influence which polymorphic form is obtained. mdpi.com Techniques like Differential Scanning Calorimetry (DSC) and hot-stage microscopy are used to study and identify different polymorphs and their transitions. ub.eduresearchgate.net

The existence of hydrogen bonding and π-π stacking capabilities in pyranone structures, as seen in 5-Hydroxy-2-methyl-4H-pyran-4-one, suggests that these molecules are good candidates for crystal engineering studies to create novel solid forms with tailored properties. researchgate.net

Advanced Computational and Theoretical Chemistry of 2 Methyl 4h Pyran 4 One

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure, stability, and spectroscopic properties of molecules. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals and energy levels.

Density Functional Theory (DFT) has become a primary tool for studying pyranone systems due to its favorable balance of accuracy and computational cost. DFT is extensively used to predict molecular geometries, reaction mechanisms, and various chemical properties. For instance, DFT calculations have been instrumental in studying the reactivity and photophysical properties of conjugated pyrans derived from the enamination of 2-methyl-4-pyrones. nih.gov In such studies, DFT is used to calculate fundamental reactivity descriptors and to understand the electronic transitions that govern their fluorescent properties. nih.govmdpi.com

Computational analyses based on DFT can predict global and local reactivity properties. semanticscholar.org Key descriptors often calculated for pyranone derivatives include:

Molecular Electrostatic Potential (MEP): Identifies the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack. semanticscholar.org

Average Local Ionization Energies (ALIE): Helps in identifying sites susceptible to electrophilic attacks. semanticscholar.org

These calculations provide a theoretical framework for understanding the chemical behavior of 2-Methyl-4H-pyran-4-one and for designing new derivatives with enhanced properties. rsc.org

| Descriptor | Information Provided | Typical Application |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, highlighting nucleophilic and electrophilic sites. semanticscholar.org | Predicting intermolecular interaction sites. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Indicates electron-donating and accepting capabilities; the energy gap relates to chemical reactivity and electronic transitions. researchgate.net | Assessing kinetic stability and predicting UV-Vis absorption. |

| Chemical Hardness & Softness | Measures resistance to change in electron distribution. rsc.org | Characterizing stability and reactivity based on the hard/soft acid/base principle. |

| Electrophilicity Index | Quantifies the ability of a molecule to accept electrons. rsc.org | Comparing the electrophilic nature of different compounds. |

Ab initio and semi-empirical methods are foundational quantum mechanical approaches used to study molecular systems.

Ab Initio Methods: These "first-principles" methods perform calculations based solely on quantum mechanics without using experimental data for parameterization. dtic.millibretexts.org They are highly accurate but computationally intensive, making them best suited for smaller molecules. dtic.millibretexts.org Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are common ab initio techniques. Studies on the pyran ring system, such as in tetrahydro-2H-pyran (a saturated analog of pyranone), have utilized ab initio methods to calculate the energies of different conformers (chair, boat, twist) and the transition states between them, providing fundamental insights into the ring's flexibility and stability. researchgate.net

Semi-Empirical Methods: These methods are based on the same Hartree-Fock formalism as ab initio methods but introduce approximations and parameters derived from experimental data to simplify calculations. nih.gov This makes them significantly faster and capable of handling much larger molecules. dtic.mil However, their accuracy is dependent on the quality of the parameterization and their applicability is limited to molecules similar to those used in the fitting process. While less common now for high-accuracy work, they can still be useful for preliminary investigations of large systems or reaction pathways. rsc.org

Computational methods are highly effective in predicting the spectroscopic properties of molecules like this compound.

Electronic Properties: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption and emission spectra of molecules. nih.gov For derivatives of 2-methyl-4-pyrones, TD-DFT calculations have been performed to determine the absorption (λ_abs) and emission (λ_em) maxima. nih.gov These calculations help in understanding the nature of the electronic transitions, such as whether they are localized or involve charge transfer, and are crucial for the design of novel fluorophores. nih.gov The results are often calculated both in vacuo and in different solvents to account for solvatochromic effects. nih.gov

| Solvent | Calculated λ_abs (nm) | Calculated λ_em (nm) | Experimental λ_abs (nm) | Experimental λ_em (nm) |

|---|---|---|---|---|

| DMSO | 395 | 590 | 400 | 580 |

| Ethanol | 382 | 593 | 383 | 587 |

| Methanol (B129727) | 381 | 594 | 382 | 586 |

Data derived from studies on functionalized derivatives of 2-methyl-4-pyrones. nih.gov

Vibrational Wavenumbers: DFT calculations are also employed to predict the vibrational spectra (FT-IR and FT-Raman) of molecules. biointerfaceresearch.combiointerfaceresearch.com The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. biointerfaceresearch.com These calculated frequencies are often scaled by an empirical factor to better match experimental data. The potential energy distribution (PED) analysis is then used to assign the calculated wavenumbers to specific vibrational modes, such as C=O stretching, C-H bending, or ring deformations. mdpi.comresearchgate.net This detailed assignment provides a complete description of the molecule's vibrational dynamics. biointerfaceresearch.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules in complex environments, such as in solution or interacting with biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action. Numerous studies have performed molecular docking on derivatives of the 4H-pyran scaffold to evaluate their potential as inhibitors of various enzymes. nih.govbohrium.comresearchgate.net

For example, 4H-pyran derivatives have been docked into the ATP-binding pocket of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. nih.govbohrium.com These simulations identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the pyran derivative and the amino acid residues in the active site. The results are quantified by a scoring function, which estimates the binding affinity (often in kcal/mol), with lower values indicating stronger binding. biointerfaceresearch.com These in silico studies help rationalize the structure-activity relationships of synthesized compounds and guide the design of more potent inhibitors. nih.govnih.gov

| Pyran Derivative Type | Protein Target | Key Interacting Residues (Example) | Predicted Binding Affinity (Example) |

|---|---|---|---|

| Kojic acid fused 4H-pyran | Tyrosinase | His259, His263, Phe264, Glu256 nih.govresearchgate.net | -8.0 to -9.5 kcal/mol |

| 2-Amino-4H-pyran | CDK2 | Leu83, Glu81, Gln131 nih.gov | -7.5 to -8.9 kcal/mol |

| Pyrano[2,3-c]pyrazole | E. coli MurB | Arg189, Ser130, Gly128 biointerfaceresearch.com | -8.2 to -9.1 kcal/mol |

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motion of atoms and molecules over time. mdpi.com MD is often used to refine the results of molecular docking and to assess the stability of the predicted ligand-protein complex. nih.govresearchgate.net

Starting from a docked pose, an MD simulation is run for a period typically ranging from nanoseconds to microseconds. mdpi.comnih.gov During the simulation, the trajectory of the ligand within the binding site is monitored. Key analyses include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are calculated to assess the stability of the complex. A stable RMSD over time suggests the complex is in a stable conformation. nih.govresearchgate.net

Interaction Analysis: The persistence of hydrogen bonds and other key interactions identified in docking can be monitored throughout the simulation to confirm their importance for binding. nih.govresearchgate.net

Binding Free Energy Calculation: Advanced techniques like MM/PBSA can be used to estimate the binding free energy from the MD trajectory, providing a more accurate prediction than docking scores alone.

MD simulations have been used to confirm that 4H-pyran derivatives form stable complexes with target enzymes like tyrosinase, validating their potential as inhibitors. nih.govresearchgate.netresearchgate.net Additionally, MD simulations are used to study the interaction of pyranones with solvents like water or their compatibility with pharmaceutical excipients. mdpi.comsemanticscholar.org

Homology Modeling in Biochemical Pathway Analysis

Homology modeling, also referred to as comparative modeling, stands as a pivotal computational technique for predicting the three-dimensional (3D) structure of a protein whose amino acid sequence is known but whose structure has not been experimentally determined. The method is predicated on the principle that proteins with similar sequences adopt similar 3D structures, as structure is more conserved throughout evolution than sequence. microbenotes.com While specific studies detailing the use of homology modeling for the biochemical pathway analysis of this compound are not extensively documented in current literature, the application of this technique is highly relevant for elucidating the functions of enzymes potentially involved in its biosynthesis and metabolism.

The biosynthesis of pyranone rings is often accomplished by specific enzymes such as polyketide synthases (PKS) or 2-pyrone synthases. nih.govnih.gov In instances where the crystal structure of a key enzyme in the this compound pathway is unavailable, homology modeling provides a robust alternative for generating a reliable 3D model. nih.gov The process involves identifying a homologous protein with a known experimental structure (the template), aligning the target sequence with the template, building the model, and then refining and validating the resulting structure. researchtrend.netresearchgate.net

Once a high-quality model of an enzyme is generated, it serves as a powerful tool for understanding its mechanism and function at a molecular level. scielo.org.zaescholarship.org Key applications in the context of this compound's biochemical pathway include:

Active Site Identification: The model can reveal the spatial arrangement of amino acid residues, allowing for the identification of the catalytic active site and conserved residues crucial for enzymatic function. researchgate.netescholarship.org

Substrate Binding Analysis: Molecular docking simulations can be performed on the homology model to predict how precursors and substrates bind within the active site. This can elucidate the basis of substrate specificity. escholarship.org

Mechanistic Insights: The model can help formulate hypotheses about the catalytic mechanism, such as which residues act as proton donors or acceptors during the chemical transformation leading to the pyranone ring. researchgate.net

A pertinent example of this approach is the study of 2-pyrone synthase Gh2PS2 and dioxygenases AtF6'H1 and AtF6'H2. Researchers used protein modeling and substrate docking to identify key amino acid residues that influence the enzymes' substrate specificity and product scope, thereby enabling the synthesis of various 2-pyrone natural products. nih.gov This demonstrates the power of homology modeling to investigate the biosynthesis of compounds structurally related to this compound. By applying this technique to the enzymes of its specific pathway, researchers can gain significant insights into how this compound is synthesized in nature, guiding further experimental verification and bioengineering efforts.

Analysis of Intermolecular Interactions

The supramolecular architecture and physicochemical properties of this compound in its solid state are governed by a network of non-covalent intermolecular interactions. Computational and theoretical methods are instrumental in dissecting and quantifying these forces, providing a detailed understanding of the crystal packing environment.

Hydrogen Bonding Networks

While this compound itself lacks strong hydrogen bond donors, its hydroxylated derivatives, which are common in nature and chemical studies, exhibit significant hydrogen bonding. Analysis of the closely related compound, 5-Hydroxy-2-methyl-4H-pyran-4-one, provides a clear model for the types of hydrogen bonding interactions the pyranone core can participate in.

In the crystal structure of 5-Hydroxy-2-methyl-4H-pyran-4-one, molecules form dimers through intermolecular O—H⋯O hydrogen bonds. These dimers are further connected into larger networks by weaker hydrogen bonds that involve the methyl group and the hydroxyl oxygen atom, creating a stable, interconnected structure. nih.gov

Below is a table summarizing the key hydrogen bond interactions observed in the crystal structure of 5-Hydroxy-2-methyl-4H-pyran-4-one.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O5 | H5A | O4 | 0.84 | 1.88 | 2.716 (2) | 171 |

| C6 | H6A | O5 | 0.96 | 2.59 | 3.492 (3) | 156 |

| Data derived from the crystallographic study of 5-Hydroxy-2-methyl-4H-pyran-4-one. nih.gov |

Pi-Pi (π-π) Stacking Interactions

The aromatic character of the 4-pyrone ring in this compound and its derivatives facilitates π-π stacking interactions, which are crucial for stabilizing the crystal lattice. These interactions occur when the planes of the aromatic rings stack in a parallel or near-parallel fashion.

The geometric parameters of these non-covalent π-interactions are detailed in the table below.

| Interaction Type | Participating Groups | Distance (Å) |

| π–π Stacking | Centroid of pyrone ring (CgA) to Centroid of adjacent pyrone ring (CgAⁱ) | 3.8552 (13) |

| C—H⋯π | Carbonyl Oxygen (O3) to Centroid of pyrone ring (CgA) | 3.65 (1) |

| Data derived from the crystallographic study of 5-Hydroxy-2-methyl-4H-pyran-4-one. nih.gov |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts (shorter than van der Waals radii), white regions represent contacts around the van der Waals separation, and blue regions signify longer contacts.

Studies on various substituted 4H-pyran compounds consistently show that the crystal packing is dominated by specific types of contacts. The most significant contributions generally arise from H⋯H, O⋯H, and C⋯H interactions, underscoring the importance of hydrogen bonding and van der Waals forces in defining the supramolecular structure.

The following table presents a representative breakdown of intermolecular contacts from a Hirshfeld surface analysis of a related pyran derivative, illustrating the typical distribution of these interactions.

| Intermolecular Contact Type | Percentage Contribution to Hirshfeld Surface |

| H···H | 42.6% |

| O···H / H···O | 18.5% |

| C···H / H···C | 22.9% |

| N···H / H···N | 9.2% |

| Other | 6.8% |

| Data is representative of analyses performed on substituted pyranone structures. |

This quantitative analysis confirms that a large number of weaker interactions collectively play a major role in the stabilization of the crystal structure of pyranone-containing compounds.

Applications of 2 Methyl 4h Pyran 4 One in Chemical Synthesis and Applied Research

Role as a Key Synthetic Intermediate and Building Block

2-Methyl-4H-pyran-4-one and its derivatives are recognized as important synthons in organic chemistry due to the reactivity of the pyran-4-one core. This scaffold allows for various chemical transformations, making it a versatile starting material for the construction of more complex molecular architectures.

One notable application is in gold-catalyzed reactions. For instance, new synthesis methods for 2-methyl-pyran-4-one derivatives have been developed by reacting a source of acetylketene, such as 2,2,6-trimethyl-4H-1,3-dioxin-4-one, with terminal alkynes in the presence of a gold(I) catalyst like IPrAuCl. researchgate.net This catalytic approach has been shown to significantly increase reaction yields, achieving up to 95% yield, compared to very low yields when the reaction is performed without a catalyst. researchgate.net

The pyran-4-one structure is also a key component in various multicomponent reactions (MCRs). These reactions are highly efficient, allowing for the construction of complex molecules in a single step from three or more starting materials. For example, 4H-pyran derivatives can be synthesized through a three-component condensation of an aromatic aldehyde, a β-ketoester, and malononitrile (B47326). chemrxiv.orgnih.gov These MCRs are often promoted by catalysts such as N-methylmorpholine or dodecyl benzenesulfonic acid in a microemulsion system, offering advantages like short reaction times, high yields, and environmentally benign conditions. nih.govscielo.br

Furthermore, the functionalization of the 2-methyl group extends the utility of this compound as a building block. For example, enamination of 2-methyl-4-pyrones with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) yields 2-(2-(dimethylamino)vinyl)-4H-pyran-4-ones. These derivatives are highly reactive and can undergo further transformations, such as 1,6-conjugate addition/elimination or 1,3-dipolar cycloaddition/elimination, to produce a variety of conjugated and isoxazolyl-substituted 4-pyrone structures. researchgate.net

Table 1: Examples of Synthetic Methodologies Utilizing this compound Derivatives

| Starting Material (Derivative) | Reagents | Catalyst | Product Type | Reference |

| 2,2,6-trimethyl-4H-1,3-dioxin-4-one (acetylketene source) | Terminal alkynes | IPrAuCl (Gold(I)) | 2-Methyl-pyran-4-one derivatives | researchgate.net |

| Aromatic aldehydes, β-ketoesters, malononitrile | - | N-methylmorpholine | 2-Amino-4H-pyran derivatives | nih.gov |

| Aromatic aldehydes, cyclohexanedione, malononitrile | - | Dodecyl benzenesulfonic acid | 4H-pyran derivatives | scielo.br |

| 2-Methyl-4-pyrones | DMF-DMA | - | 2-(2-(Dimethylamino)vinyl)-4-pyrones | researchgate.net |

Application in the Synthesis of Pharmaceutical Precursors

The 4H-pyran-4-one scaffold is a common structural motif in a variety of biologically active compounds and natural products, making its derivatives, including this compound, valuable precursors in pharmaceutical research. nih.gov The broad spectrum of pharmacological activities associated with pyran derivatives includes anticancer, anti-inflammatory, antiviral, and antimicrobial properties. chemrxiv.orgnih.gov

Derivatives of 4H-pyran have been investigated for their potential in treating a range of diseases. For instance, certain pyran-containing compounds have been identified as potential agents for the treatment of Alzheimer's disease, schizophrenia, and myoclonus. nih.gov The synthesis of novel 4H-pyran derivatives is a key area of research in the quest for new therapeutic agents. chemrxiv.org

One specific area of interest is the development of anticancer agents. The 4H-pyran motif is found in compounds that exhibit antitumoral effects. chemrxiv.org Research has focused on synthesizing new 4H-pyran and pyrano[2,3-c]pyrazole derivatives and evaluating their cytotoxicity against cancer cell lines, such as human colorectal carcinoma (HCT-116) cells. chemrxiv.org For example, certain synthesized 4H-pyran derivatives have shown promising antiproliferative activity. chemrxiv.org

Furthermore, 3-hydroxy-2-methyl-4H-pyran-4-one, a close derivative, and its complexes have been studied for their potential antiproliferative activity against cancer cell lines, with the proposed mechanism being the induction of apoptosis. mdpi.com The versatility of the pyran scaffold allows for the synthesis of a wide range of derivatives with potential therapeutic applications. nih.gov

Utilization in Agrochemical Development

While specific applications of this compound in agrochemical development are not extensively detailed in the provided search results, the broader class of pyran derivatives has been noted for its use as agrochemicals, including insecticides and herbicides. nih.gov The biological activity of pyran-based compounds extends to potential uses in crop protection.

The structural features of pyran derivatives that contribute to their biological activity in pharmaceutical applications can also be relevant in an agricultural context. For example, compounds that exhibit antimicrobial or antifungal properties could potentially be developed into crop protection agents. The synthesis of various 4H-pyran derivatives has been explored for their antimicrobial activity against various pathogens. nih.gov

The development of new agrochemicals often involves the screening of large libraries of synthetic compounds for biological activity. The ease of synthesis and the ability to generate a diverse range of derivatives from the 4H-pyran-4-one core make it an attractive scaffold for such screening programs in the agrochemical industry.

Coordination Chemistry and Metal Chelation Research

The carbonyl and hydroxyl groups present in derivatives of this compound, such as 3-hydroxy-2-methyl-4H-pyran-4-one, make them excellent ligands for metal chelation. This ability to form stable complexes with a variety of metal ions has led to significant research in the field of coordination chemistry.

Studies have been conducted on the synthesis and characterization of coordination compounds of 3-hydroxy-2-methyl-4H-pyran-4-one with transition metals such as iron(III), cobalt(III), and chromium(III). mdpi.com These studies have shown that the ligand typically coordinates to the metal ion in a bidentate fashion, utilizing the oxygen atoms of the phenolic and carbonyl groups. mdpi.com The resulting metal complexes often exhibit an octahedral geometry. mdpi.com

Mixed ligand complexes have also been synthesized, for example, by incorporating a secondary ligand like 1,2-diaminocyclohexane. mdpi.com These mixed ligand complexes can exhibit interesting biological activities, such as cytotoxic and antioxidant properties. mdpi.com For instance, a cobalt(III) mixed ligand complex of 3-hydroxy-2-methyl-4H-pyran-4-one and 1,2-diaminocyclohexane has been shown to elicit the highest cytotoxic activity among a series of synthesized complexes. mdpi.com

The chelation properties of these pyranone derivatives are also of interest for their potential to act as antioxidants by sequestering metal ions that can catalyze oxidative reactions. mdpi.comnih.gov The search for metal-derived antioxidants has spurred interest in the coordination chemistry of phenolic compounds like 3-hydroxy-2-methyl-4H-pyran-4-one. mdpi.com

Table 2: Metal Complexes of 3-Hydroxy-2-methyl-4H-pyran-4-one

| Metal Ion | Ligand(s) | Geometry | Potential Application | Reference |

| Iron(III) | 3-Hydroxy-2-methyl-4H-pyran-4-one | Octahedral | Cytotoxic and antioxidant agent | mdpi.com |

| Cobalt(III) | 3-Hydroxy-2-methyl-4H-pyran-4-one | Octahedral | Cytotoxic and antioxidant agent | mdpi.com |

| Chromium(III) | 3-Hydroxy-2-methyl-4H-pyran-4-one | Octahedral | Cytotoxic and antioxidant agent | mdpi.com |

| Cobalt(III) | 3-Hydroxy-2-methyl-4H-pyran-4-one, 1,2-diaminocyclohexane | Octahedral | Cytotoxic and antioxidant agent | mdpi.com |

Development of Advanced Functional Materials (e.g., Fluorophores)

The conjugated double bond system within the pyran-4-one ring makes it a promising scaffold for the development of advanced functional materials, particularly those with interesting photophysical properties like fluorescence. researchgate.net Derivatives of this compound have been utilized as building blocks for the synthesis of novel fluorophores.

A key strategy involves the functionalization of the 2-methyl group to extend the conjugation of the system. As mentioned earlier, the enamination of 2-methyl-4-pyrones with DMF-DMA leads to the formation of 2-(2-(dimethylamino)vinyl)-4H-pyran-4-ones. researchgate.net These enamino-substituted pyrones can then be further modified to create push-pull systems, which are known to exhibit strong fluorescence. researchgate.net

These synthesized conjugated pyrone derivatives have demonstrated valuable photophysical properties, including large Stokes shifts (up to 204 nm) and good quantum yields (up to 28%). researchgate.net A notable characteristic of some of these fluorophores is their solvatochromism, where the color of their fluorescence changes depending on the polarity of the solvent. researchgate.net For example, some enamino-substituted 4-pyrones show a significant increase in fluorescence intensity in alcoholic solvents. researchgate.net

This ability to tune the photophysical properties through chemical modification makes this compound a valuable platform for the design and synthesis of novel merocyanine (B1260669) fluorophores and other light-emitting materials with potential applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes for biological imaging. researchgate.net

常见问题

What are the primary synthetic routes for 2-Methyl-4H-pyran-4-one, and how do reaction conditions influence product yield?

Basic:

this compound is commonly synthesized via condensation reactions , such as the cyclization of β-keto esters or diketones under acidic or basic conditions. For instance, evidence from reaction-type indices highlights its preparation through condensation of acetylacetone derivatives with aldehydes or ketones . Key factors affecting yield include:

- Catalyst choice : Acidic catalysts (e.g., H₂SO₄) favor cyclization, while basic conditions may lead to side reactions.

- Temperature control : Elevated temperatures (80–120°C) accelerate cyclization but may degrade thermally sensitive intermediates.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity, while protic solvents (e.g., ethanol) can stabilize intermediates.

Advanced:

Advanced methodologies leverage AI-powered retrosynthetic planning (e.g., Reaxys or Pistachio models) to predict novel pathways, such as using enolate intermediates or transition metal catalysts . For example, Pd-catalyzed cross-coupling reactions could introduce substituents at the 6-position, though steric hindrance may require optimized ligands (e.g., bulky phosphines) to improve regioselectivity .

How can spectroscopic and computational methods resolve structural ambiguities in substituted 4H-pyran-4-one derivatives?

Basic:

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., C₆H₈O₂ for this compound) and detects isotopic patterns .

- ¹H/¹³C NMR : Distinct signals for the α,β-unsaturated ketone (δ ~6.0–6.5 ppm for protons, ~180–190 ppm for carbonyl carbons) differentiate regioisomers .

- IR Spectroscopy : A strong absorption band near 1670 cm⁻¹ confirms the conjugated carbonyl group .

Advanced:

QSPR (Quantitative Structure-Property Relationship) models predict stability and reactivity by correlating substituent electronic effects (e.g., Hammett σ values) with spectral shifts. For example, electron-withdrawing groups at the 6-position (e.g., –NO₂) reduce carbonyl stretching frequencies in IR due to resonance stabilization . DFT (Density Functional Theory) simulations further validate tautomeric equilibria, such as keto-enol transitions in hydroxylated derivatives .

What contradictions exist in the reported biological activities of this compound derivatives, and how can they be addressed experimentally?

Basic:

Hydroxylated derivatives (e.g., 3,5-Dihydroxy-2-methyl-4H-pyran-4-one) exhibit antioxidant properties, but conflicting studies report varying IC₅₀ values due to assay conditions (e.g., DPPH vs. ABTS radical scavenging) . Standardizing protocols (e.g., pH, solvent polarity) and using positive controls (e.g., ascorbic acid) can minimize variability.

Advanced:

Contradictions in mutagenicity data (e.g., DDMP, a Maillard reaction product) may arise from metabolite formation in biological systems. Metabolomics profiling (LC-MS/MS) combined with Ames test modifications (e.g., S9 liver homogenate supplementation) can clarify whether observed mutagenicity is intrinsic or metabolite-dependent .

How do structural modifications at the 6-position of this compound impact its optoelectronic properties?

Advanced:

Introducing electron-donating groups (e.g., –NMe₂) at the 6-position enhances intramolecular charge transfer (ICT) , as seen in DCM dye derivatives (λₐᵦₛ ~480 nm). This is critical for applications in organic LEDs or solar cells . Substituent effects are quantified via cyclic voltammetry (HOMO/LUMO levels) and TD-DFT calculations . For example, replacing –CH₃ with –CN at the 6-position lowers LUMO energy by ~0.5 eV, improving electron-accepting capacity .

What are the challenges in scaling up lab-scale syntheses of this compound derivatives for pharmacological studies?

Advanced:

- Reaction exothermicity : Condensation reactions may release significant heat, requiring flow chemistry setups for safe scale-up.

- Purification : Column chromatography is impractical for large batches. Alternatives include crystallization-driven purification (e.g., using ethanol/water mixtures) .

- Byproduct management : AI-driven reaction optimization (e.g., Bayesian algorithms) identifies conditions minimizing side products like oligomers .

How can researchers address discrepancies in stability data for this compound derivatives under varying storage conditions?

Methodological Approach:

- Forced degradation studies : Expose compounds to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of ester substituents) .

- QSPR models : Correlate molecular descriptors (e.g., logP, polar surface area) with experimental stability data to predict shelf-life .

What role does tautomerism play in the reactivity of hydroxylated 4H-pyran-4-one derivatives?

Advanced:

Tautomeric equilibria (e.g., keto-enol forms) influence nucleophilic reactivity. For example, 3-hydroxy derivatives exist predominantly in the enol form, enabling chelation with metal ions (e.g., Fe³⁺), which is critical for designing metal-organic frameworks (MOFs) . Variable-temperature NMR and X-ray crystallography confirm tautomeric ratios and solid-state packing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。